molecular formula C18H22FN3O2 B2809705 (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1797140-05-6

(3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2809705
CAS No.: 1797140-05-6
M. Wt: 331.391
InChI Key: LKEYYXQAUCEPOP-UHFFFAOYSA-N
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Description

The compound (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that features a combination of azepane, fluorophenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group. The pyrazole moiety is then synthesized separately and coupled with the azepane-fluorophenyl intermediate. The final step involves the formation of the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives are common products.

    Substitution: Various substituted fluorophenyl derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and pyrazole moieties are known to engage in various molecular interactions, such as hydrogen bonding and π-π stacking, which could influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1H-pyrazol-4-yl)methanone
  • (3-(4-chlorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
  • (3-(4-fluorophenyl)azepan-1-yl)(3-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone

Uniqueness

The uniqueness of (3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone lies in its specific combination of functional groups. The presence of both fluorophenyl and pyrazole moieties provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-21-12-16(17(20-21)24-2)18(23)22-10-4-3-5-14(11-22)13-6-8-15(19)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEYYXQAUCEPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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